N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-7-9-16(10-8-14)19-21-17(13-23-19)11-12-20-18(22)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNUCTBZCDWIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiazole ring can then be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide group can produce amines.
Scientific Research Applications
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may also affect cellular pathways by influencing oxidative stress or signaling cascades .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide and analogous compounds:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Aromatic Substitutions : The 4-methylphenyl group on the thiazole ring in the target compound likely enhances hydrophobic interactions with target proteins, similar to phenyl or halophenyl substituents in and . Replacement with electron-deficient groups (e.g., nitro in ) may alter binding kinetics .
- Linker Modifications : Ethyl linkers (as in the target compound) balance flexibility and rigidity, whereas piperidinyl-ethyl linkers () improve sigma receptor selectivity .
Tautomerism and Stability
Thione tautomers in related compounds show distinct IR bands (e.g., νC=S at 1247–1255 cm⁻¹), absent in the target molecule .
Biological Activity
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a benzamide derivative containing a thiazole ring. Its molecular formula is with a molecular weight of 334.42 g/mol. The compound's structure can be represented by the following:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18N2OS |
| Molecular Weight | 334.42 g/mol |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C |
Synthesis
The synthesis of this compound typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. Common methods include:
- Gewald Reaction : This method involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to yield aminothiophene derivatives.
- Friedel-Crafts Alkylation : Used for introducing the methylphenyl group.
Anticancer Properties
Research indicates that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Line Studies : this compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values suggest potent activity comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast) | 1.98 ± 1.22 |
| A549 (Lung) | 1.61 ± 1.92 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that thiazole derivatives possess antibacterial and antifungal activities:
- Mechanism : The thiazole ring may interact with bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : It can modulate receptor activity related to apoptosis or inflammation pathways.
Case Study 1: Anticancer Efficacy
A study conducted on various thiazole derivatives, including this compound, highlighted its efficacy in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size in treated groups compared to controls.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results showed that it exhibited comparable effectiveness to standard antibiotics, suggesting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, and what reaction conditions optimize yield?
- The compound is typically synthesized via multi-step reactions. A common approach involves coupling a thiazole intermediate (e.g., 4-methylphenyl-substituted thiazole) with a benzamide derivative under reflux conditions. For example, analogous syntheses use benzamide in a water bath at 100°C for 2 hours with methanol recrystallization to purify the product . Key reagents may include chlorinating agents or catalysts, and yield optimization often requires controlled temperature, solvent selection (e.g., ethanol or DMF), and stoichiometric ratios .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR identifies substituent patterns on the thiazole and benzamide moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C24H21N3OS, theoretical MW: 407.14). HPLC (≥95% purity) ensures homogeneity, while FT-IR verifies functional groups like amide C=O (~1650 cm⁻¹) and thiazole C-S (~680 cm⁻¹) . X-ray crystallography (e.g., CCDC data) can resolve stereochemistry in crystalline derivatives .
Q. What preliminary biological activities have been reported for structurally similar benzamide-thiazole derivatives?
- Analogous compounds exhibit antimicrobial properties. For instance, thiazole-linked benzamides show inhibition against E. coli and S. aureus (1 µg/mL in cup-plate assays) and antifungal activity against Aspergillus species . In vitro cytotoxicity screens (e.g., MTT assays) are recommended to assess potential therapeutic relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
- Discrepancies may arise from assay variability (e.g., microbial strain differences, concentration ranges). Rigorous controls include:
- Standardizing test organisms (e.g., ATCC strains) and growth conditions.
- Using dose-response curves (IC50/EC50) instead of single-concentration screens.
- Cross-validating results with orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting) .
Q. What strategies enhance the metabolic stability and bioavailability of this compound for in vivo studies?
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide moiety increases lipophilicity and resistance to oxidative metabolism . Pharmacokinetic optimization may involve:
- Prodrug approaches : Esterification of polar groups for improved absorption.
- Formulation studies : Nanoemulsions or liposomal encapsulation to enhance solubility .
Q. How does the compound interact with biological targets at the molecular level?
- Molecular docking and dynamics simulations predict binding to enzymes or receptors (e.g., kinase ATP-binding pockets). Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies affinity (Kd values). For cardiac applications, electrophysiological assays (e.g., Purkinje fiber models) assess class III antiarrhythmic activity by prolonging action potential duration .
Q. What are the structure-activity relationship (SAR) trends for modifying the thiazole and benzamide subunits?
- Thiazole modifications : Electron-donating groups (e.g., methyl at the 4-position) enhance ring stability and hydrophobic interactions.
- Benzamide substitutions : Para-substituted halides (Cl, F) improve target selectivity, while ortho-substitutions may sterically hinder binding .
- Systematic SAR studies should employ combinatorial libraries and multivariate analysis (e.g., PCA) to identify critical pharmacophores .
Methodological Considerations
Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?
- In vitro : Cell lines (e.g., HCT-116 for oncology) with cytotoxicity assays (MTT, Annexin V apoptosis).
- In vivo : Rodent models for pharmacokinetics (plasma half-life, AUC) and disease-specific efficacy (e.g., arrhythmia induction for cardiac studies) .
Q. How can reaction scalability challenges be addressed during synthesis?
- Transitioning from batch to continuous flow reactors improves reproducibility and reduces byproducts. Catalytic systems (e.g., Pd/C for cross-couplings) enhance atom economy. Process analytical technology (PAT) monitors real-time reaction progress via inline spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
